molecular formula C6H12ClN3 B13853467 1-Propan-2-ylimidazol-2-amine Hydrochloride

1-Propan-2-ylimidazol-2-amine Hydrochloride

Cat. No.: B13853467
M. Wt: 161.63 g/mol
InChI Key: VMTGQEJGTHDDJO-UHFFFAOYSA-N
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Description

1-Propan-2-ylimidazol-2-amine Hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-ylimidazol-2-amine Hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of various functional groups, including aryl and heteroaryl groups .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions conducted under different conditions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Propan-2-ylimidazol-2-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazoles.

Scientific Research Applications

1-Propan-2-ylimidazol-2-amine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Propan-2-ylimidazol-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Propan-2-ylimidazol-2-amine Hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its regioselective synthesis allows for precise functionalization, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

1-propan-2-ylimidazol-2-amine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3,(H2,7,8);1H

InChI Key

VMTGQEJGTHDDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1N.Cl

Origin of Product

United States

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